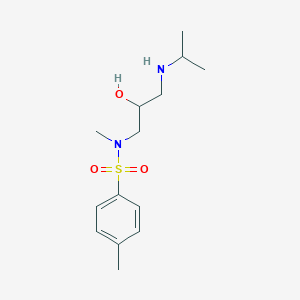
N-(2-hydroxy-3-(isopropylamino)propyl)-N,4-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar compounds has been reported. For instance, a series of N-(2-hydroxy)propyl-3-trimethyl ammonium chitosan chloride (HTCC) samples with various degrees of quaternization ranging from 12.4 to 43.7% was synthesized . The structures and properties of HTCC were investigated by FT-IR, (1)H NMR, conductometric titration, and XRD analysis . Another efficient chiral synthesis of ®-N-[3-acetyl-4-(2-hydroxy-3-isopropylamino-propoxy)phenyl]-butanamide with high enantioselectivity was reported .Molecular Structure Analysis
The molecular structure of similar compounds has been reported. For example, “N-{4-[2-hydroxy-3-(isopropylamino)propoxy]phenyl}acetamide” has a linear formula of C14H22N2O3 . Another compound “{2-[2-Hydroxy-3-(isopropylamino)propoxy]phenyl}(phenyl)methanone hydrochloride” has a linear formula of C19H24ClNO3 .Wissenschaftliche Forschungsanwendungen
Biphenylsulfonamide Endothelin Antagonists
Researchers have investigated biphenylsulfonamides as a novel series of endothelin-A (ETA) selective antagonists. Optimizing the pendant phenyl ring substitutions led to enhanced binding and functional activity. For instance, combining optimal substituents resulted in compounds with improved ETA binding affinity and in vivo activity in models of endothelin-1 induced effects in rats and monkeys (Murugesan et al., 1998).
Cyclooxygenase-2 Inhibitor Studies
The synthesis and structural determination of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide and its molecular docking and bioassay studies revealed no inhibition potency for cyclooxygenase-1 and cyclooxygenase-2 enzymes, indicating a selective biological activity profile (Al-Hourani et al., 2016).
Antimicrobial and Antifungal Activities
Compounds synthesized from 4-(3-dimethylaminoacryloyl)-N,N-dimethylbenzenesulfonamide demonstrated antimicrobial and antifungal activities, highlighting the potential of sulfonamide derivatives in developing new antimicrobial agents (Aal et al., 2007).
HIF-1 Pathway Inhibition for Cancer Therapy
Studies on 3,4-dimethoxy-N-[(2,2-dimethyl-2H-chromen-6-yl)methyl]-N-phenylbenzenesulfonamide and its analogs identified structural modifications that improve pharmacological properties towards developing as cancer therapeutics by inhibiting the HIF-1 pathway (Mun et al., 2012).
Novel Benzenesulfonamide Derivatives as Antitumor Agents
Research on novel benzenesulfonamide derivatives has shown significant in vitro antitumor activity, demonstrating the potential of sulfonamide compounds in cancer treatment applications (Fahim & Shalaby, 2019).
Safety and Hazards
Zukünftige Richtungen
Quaternized chitosan compounds, which are related to “N-(2-hydroxy-3-(isopropylamino)propyl)-N,4-dimethylbenzenesulfonamide”, have been the subject of recent research due to their improved properties such as water solubility, antimicrobial activity, mucoadhesiveness, and permeability . These properties enable their application mainly in the biomedical and pharmaceutical areas . Future prospects regarding the field of quaternized chitosans include further exploration of less explored compounds .
Wirkmechanismus
Mode of Action
Nipradilol interacts with its targets by blocking the α1 and β-adrenergic receptors . This blocking action inhibits the binding of norepinephrine and epinephrine to these receptors, thereby reducing the physiological responses mediated by these neurotransmitters . Additionally, Nipradilol has a nitric oxide (NO) donative action , which means it can release nitric oxide, a potent vasodilator, contributing to its therapeutic effects .
Biochemical Pathways
The blocking of α1 and β-adrenergic receptors by Nipradilol affects several biochemical pathways. It reduces the intracellular levels of cyclic adenosine monophosphate (cAMP), leading to a decrease in the contractility of the heart and smooth muscle tissues . The release of nitric oxide by Nipradilol activates the guanylate cyclase pathway, leading to the production of cyclic guanosine monophosphate (cGMP), which further promotes vasodilation .
Pharmacokinetics
It is known that nipradilol can penetrate the posterior retina after topical application , suggesting that it has good ocular bioavailability
Result of Action
The combined α1, β-adrenergic receptor blocking, and nitric oxide donative actions of Nipradilol result in a decrease in intraocular pressure . This makes it an effective treatment for glaucoma . Additionally, Nipradilol has been shown to have a neuroprotective effect, reducing N-methyl-D-aspartate (NMDA)-induced retinal damage in rats .
Eigenschaften
IUPAC Name |
N-[2-hydroxy-3-(propan-2-ylamino)propyl]-N,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O3S/c1-11(2)15-9-13(17)10-16(4)20(18,19)14-7-5-12(3)6-8-14/h5-8,11,13,15,17H,9-10H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRQULWQERGQJDX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)CC(CNC(C)C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.42 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Chloro-3-[(2-chloro-3-methoxyphenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2881927.png)

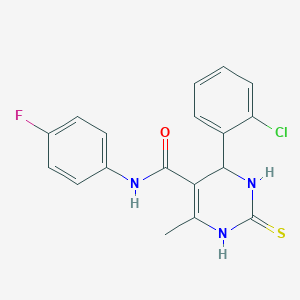
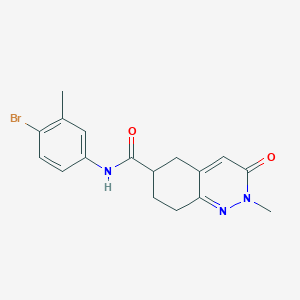
![2-(allylsulfanyl)-3-ethylthieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2881932.png)
![N-(1-cyanocyclopentyl)-2-[[4-methyl-5-(2-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B2881933.png)
![2,4-difluoro-N-{2-[1-methyl-4-(thiophen-2-yl)-1H-imidazol-2-yl]ethyl}benzamide](/img/structure/B2881934.png)
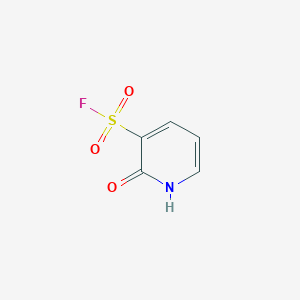
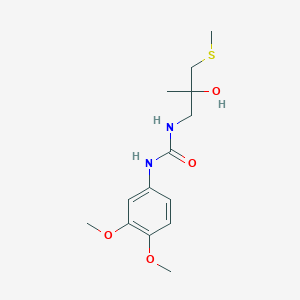

![N-(butan-2-yl)-8-(4-methylphenyl)-4-oxo-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2881942.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2-fluorophenoxy)acetamide](/img/structure/B2881945.png)
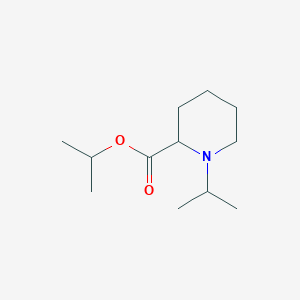
![1-(difluoromethyl)-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole-4-sulfonyl chloride](/img/structure/B2881949.png)
